molecular formula C8H6ClNO3 B2825823 4-Carbamoyl-3-chlorobenzoic acid CAS No. 2229264-02-0

4-Carbamoyl-3-chlorobenzoic acid

Cat. No.: B2825823
CAS No.: 2229264-02-0
M. Wt: 199.59
InChI Key: CMYVEAUBHIOGOA-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-chlorobenzoic acid is a molecule that contains a total of 19 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring . The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Polymer Modification and Conductivity Improvement

4-Chlorobenzoic acid derivatives have been utilized to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a common material in organic electronics. The treatment with halobenzoic acids, including 4-chlorobenzoic acid, leads to a significant increase in the conductivity of PEDOT:PSS. This modification results from phase segregation, depletion of PSS chains, and conformational changes in the conductive PEDOT chains. These improved materials find applications in high-efficiency organic solar cells and ITO-free devices (Tan et al., 2016).

Biodegradation Studies

The compound has been part of biodegradation studies, where specific strains of bacteria, such as Corynebacterium jeikeium and Edwardsiella tarda, use chlorobenzoic acids as their carbon source, breaking them down efficiently. These studies are vital for understanding the microbial degradation of environmental pollutants and advancing bioremediation techniques (Alqudah et al., 2014; Alqudah & Jaafreh, 2020).

Advanced Materials Development

4-Chlorobenzoic acid derivatives are used in developing advanced materials, such as polymer-rare earth complexes. These complexes exhibit strong fluorescence emissions due to the "Antenna Effect," where the aryl carboxylic acid ligands attached to the polymer chains sensitize the fluorescence emission from the central metal ion. Such materials have potential applications in various fields, including sensory devices and display technologies (Gao et al., 2012).

Catalysis

Certain chlorobenzoic acids have been recognized for their effectiveness as catalysts in chemical synthesis, particularly in facilitating the amide condensation of sterically demanding carboxylic acids. These catalysts are superior to others for specific chemical reactions, indicating their importance in the synthesis of complex molecules (Maki et al., 2006).

Safety and Hazards

The safety data sheet for 4-Chlorobenzoic acid, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may form combustible dust concentrations in air .

Future Directions

Biodegradation of 4-chlorobenzoic acid, a related compound, has been investigated . The high removal efficiency proved that the examined strain could be a promising candidate for bioremediation of chlorobenzoic acids from polluted soils . This suggests potential future directions for research into the biodegradation of 4-Carbamoyl-3-chlorobenzoic acid.

Properties

IUPAC Name

4-carbamoyl-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVEAUBHIOGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229264-02-0
Record name 4-carbamoyl-3-chlorobenzoic acid
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